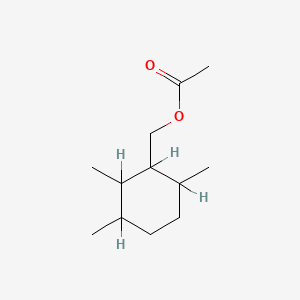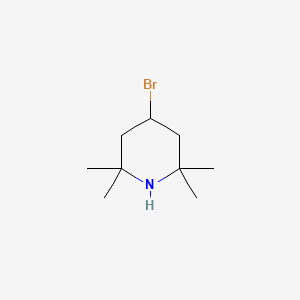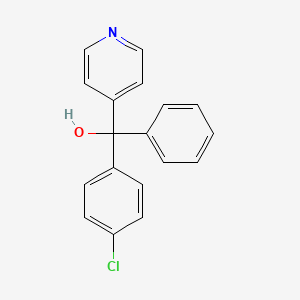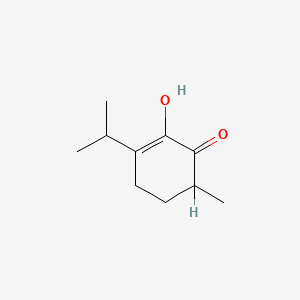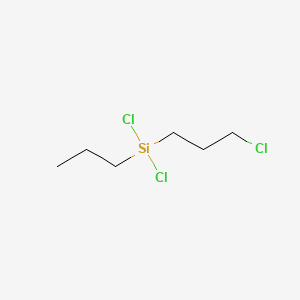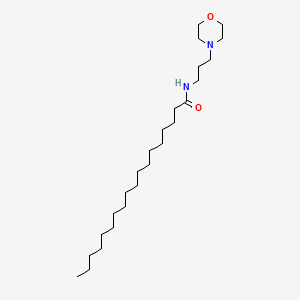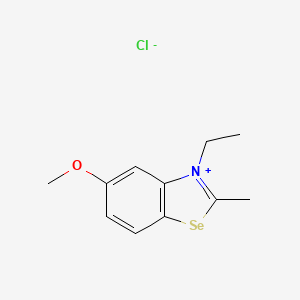
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride: is a chemical compound with the molecular formula C11H14INOSe. It is a member of the benzoselenazolium family, which contains selenium atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide typically involves the reaction of 3-ethyl-5-methoxy-2-methylbenzoselenazole with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The process may involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or phosphines can be used under mild conditions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenazolium derivatives.
Applications De Recherche Scientifique
Chemistry: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the study of selenium-containing heterocycles .
Biology: In biological research, this compound is investigated for its potential antioxidant properties due to the presence of selenium. It is also studied for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: The compound’s potential medicinal applications include its use as an antioxidant and in the development of selenium-based drugs. Its unique structure allows it to interact with biological molecules in ways that other compounds cannot .
Industry: In the industrial sector, benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mécanisme D'action
The mechanism of action of benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide involves its interaction with biological molecules through the selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition or activation. The compound may also act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Benzoselenazolium chloride: Similar structure but with a chloride ion instead of iodide.
Benzoselenazolium bromide: Similar structure but with a bromide ion instead of iodide.
Benzoselenazolium fluoride: Similar structure but with a fluoride ion instead of iodide.
Uniqueness: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The specific substitution pattern on the benzoselenazolium ring also contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
2870-38-4 |
|---|---|
Formule moléculaire |
C11H14INOSe |
Poids moléculaire |
382.11 g/mol |
Nom IUPAC |
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NOSe.HI/c1-4-12-8(2)14-11-6-5-9(13-3)7-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SZOSBVSIPSYVCP-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C.[Cl-] |
SMILES canonique |
CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


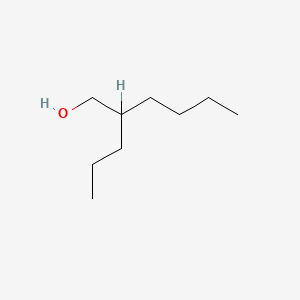
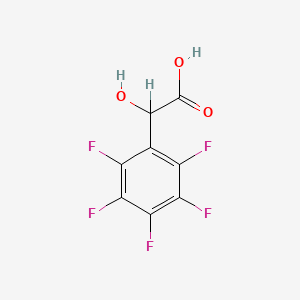
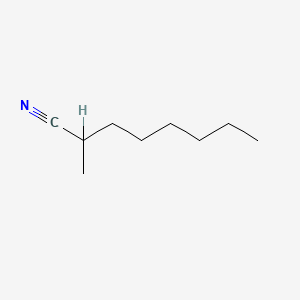
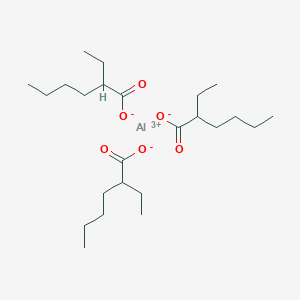

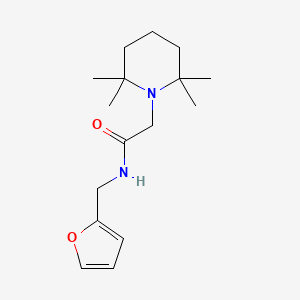
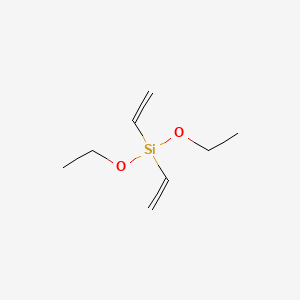
![Dimethyl 2-[[2-[(2-methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-YL)ethyl]azo]terephthalate](/img/structure/B1619675.png)
